molecular formula C12H16N2O4 B8470084 Ethyl beta-(o-Nitrobenzylamino)-propionate

Ethyl beta-(o-Nitrobenzylamino)-propionate

Cat. No. B8470084
M. Wt: 252.27 g/mol
InChI Key: DGZTYNPSAPVCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl beta-(o-Nitrobenzylamino)-propionate is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl beta-(o-Nitrobenzylamino)-propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl beta-(o-Nitrobenzylamino)-propionate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl beta-(o-Nitrobenzylamino)-propionate

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 3-[(2-nitrophenyl)methylamino]propanoate

InChI

InChI=1S/C12H16N2O4/c1-2-18-12(15)7-8-13-9-10-5-3-4-6-11(10)14(16)17/h3-6,13H,2,7-9H2,1H3

InChI Key

DGZTYNPSAPVCHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

o-Nitrobenzylamine hydrochloride (20.4 g., 0.114 mole) was dissolved in a minimum volume of water and the solution was made strongly basic by addition of 10% sodium hydroxide. The clear oil which formed was extracted into two 120-ml. portions of ether. The ether was dried with 10 g. of anhydrous sodium sulfate, filtered, and finally dried over Drierite. The dried solution was filtered and evaporated, leaving a yellow oil. The oil was dissolved in 100 ml. of absolute ethanol and 11.4 g (0.114 mole) of freshly distilled ethyl acrylate was added. This solution was allowed to stand overnight and the solvent removed by distillation from a steam-cone. The oily residue was dissolved in 200 ml. of dry ether, the solution was cooled in an ice bath, and treated with dry hydrogen chloride. When precipitation was complete, the solid was filtered and dissolved in 120 ml. of boiling absolute ethanol. The hydrochloride crystallized from this solution on cooling yielding 20.7 g. of the aminopropionate hydrochloride, m.p. 137.5°-139.0°. By concentrating and cooling the mother liquor, an additional 5 g. was obtained, m.p. 136.5°-138.5°, and by repeating this operation 1.1 g., m.p. 136°-139°, was obtained, raising the total yield to 26.8 g. (81.4%). The analytical sample was prepared by repeated crystallization from absolute ethanol to give a melting point of 138.5°-139.0°.
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